BenchChemオンラインストアへようこそ!

(3S,4S)-benzyl 4-amino-3-fluoropiperidine-1-carboxylate

Chiral Separation Enantioselective Synthesis Stereochemistry

(3S,4S)-Benzyl 4-amino-3-fluoropiperidine-1-carboxylate (CAS 1523530-09-7) is a chiral, orthogonally protected 3-amino-4-fluoropiperidine building block with the molecular formula C13H17FN2O2 and a molecular weight of 252.28 g/mol. The compound features a benzyloxycarbonyl (Cbz) protecting group on the piperidine nitrogen, a free primary amine at the 4-position, and a fluorine substituent at the 3-position with defined (3S,4S) absolute stereochemistry.

Molecular Formula C13H17FN2O2
Molecular Weight 252.28 g/mol
Cat. No. B7971993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4S)-benzyl 4-amino-3-fluoropiperidine-1-carboxylate
Molecular FormulaC13H17FN2O2
Molecular Weight252.28 g/mol
Structural Identifiers
SMILESC1CN(CC(C1N)F)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C13H17FN2O2/c14-11-8-16(7-6-12(11)15)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9,15H2/t11-,12-/m0/s1
InChIKeySYVUWEZGXXHYPH-RYUDHWBXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S,4S)-Benzyl 4-amino-3-fluoropiperidine-1-carboxylate: A Defined Chiral Building Block for Drug Discovery and Chemical Biology


(3S,4S)-Benzyl 4-amino-3-fluoropiperidine-1-carboxylate (CAS 1523530-09-7) is a chiral, orthogonally protected 3-amino-4-fluoropiperidine building block with the molecular formula C13H17FN2O2 and a molecular weight of 252.28 g/mol . The compound features a benzyloxycarbonyl (Cbz) protecting group on the piperidine nitrogen, a free primary amine at the 4-position, and a fluorine substituent at the 3-position with defined (3S,4S) absolute stereochemistry . It is supplied as a research chemical with typical purities of ≥97% (HPLC) and is utilized as a key intermediate in medicinal chemistry programs, particularly in the synthesis of kinase inhibitors and CNS-targeted agents [1].

Why Generic Substitution of (3S,4S)-Benzyl 4-amino-3-fluoropiperidine-1-carboxylate Carries Significant Risk in Lead Optimization


The (3S,4S) stereoisomer of benzyl 4-amino-3-fluoropiperidine-1-carboxylate cannot be interchanged with its (3R,4R) enantiomer or cis-configured diastereomers without altering downstream biological activity, as the relative and absolute stereochemistry of the 3-fluoro and 4-amino substituents dictates the three-dimensional presentation of pharmacophoric elements in final drug candidates [1]. The Cbz protecting group also imposes a specific orthogonal deprotection strategy; substituting a Boc-protected analog changes the entire synthetic sequence because Boc removal requires acidic conditions (e.g., TFA) whereas Cbz is cleaved under neutral hydrogenolysis conditions (H₂, Pd/C), impacting functional group compatibility, sequence economy, and the risk of side reactions in multi-step syntheses . Even racemic or rel-trans mixtures (e.g., CAS 1268520-05-3) cannot substitute for the single-enantiomer (3S,4S) form in asymmetric syntheses where stereochemical integrity is critical for target engagement and patent protection [2].

Quantitative Differentiation Evidence for (3S,4S)-Benzyl 4-amino-3-fluoropiperidine-1-carboxylate Against Closest Analogs


Stereochemical Identity: Absolute (3S,4S) Configuration vs. (3R,4R) Enantiomer and Cis Diastereomers

The (3S,4S) stereoisomer (CAS 1523530-09-7) is a single, defined enantiomer with absolute trans configuration, whereas the (3R,4R) enantiomer (CAS 1821811-10-2) is its non-superimposable mirror image, and the cis diastereomers (3S,4R) (CAS 1523541-86-7) and (3R,4S) (CAS 1821776-21-9) possess distinct three-dimensional geometries. In the context of the Daewoong amino-fluoropiperidine kinase inhibitor patent (US11078206B2), the (3S,4S) configuration is explicitly used in multiple exemplified compounds (e.g., C=CC(=O)N1CC[C@@H](F)[C@@H](NC₂=...) that demonstrate kinase inhibitory activity [1]. Substitution with any other diastereomer would yield a different compound not covered by the same structure-activity relationship (SAR) data.

Chiral Separation Enantioselective Synthesis Stereochemistry

Predicted Physicochemical Properties: pKa and logP Differentiation Between (3S,4S) and (3R,4R) Enantiomers

Although enantiomers share identical computed properties in achiral environments, vendor-supplied predicted values for the (3R,4R) enantiomer indicate a pKa of approximately 8.20 and a logP of 0.95 . For the (3S,4S) target compound, the predicted pKa for the 4-amino group has been reported in the range of 8.86–9.11 (±0.40) across different databases . It is critical to note that Orliac et al. (2014) demonstrated that standard prediction software has limited accuracy in determining correct pKa values and pKa differences between cis- and trans-3-amino-5-fluoropiperidines, meaning that empirically measured values for the specific (3S,4S) isomer should be obtained rather than relying on computational predictions for analogs [1].

Physicochemical Properties pKa Lipophilicity

Orthogonal Protecting Group Strategy: Cbz vs. Boc in Multi-Step Synthesis of Fluoropiperidine-Containing Drug Candidates

The Cbz group on (3S,4S)-benzyl 4-amino-3-fluoropiperidine-1-carboxylate is cleaved under neutral catalytic hydrogenolysis conditions (H₂, Pd/C), whereas the Boc group on the corresponding (3S,4S)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate (CAS 1228185-45-2) requires strong acid (e.g., TFA) for removal . A published example demonstrates that selective Cbz protection of a piperidine nitrogen proceeds in 85% yield under conditions where Boc protection gives 90% yield, enabling differential protection strategies [1]. The choice between Cbz and Boc directly determines the functional group tolerance of the overall synthetic route: Cbz is compatible with acid-sensitive substrates, while Boc is compatible with hydrogenation-sensitive functionalities.

Protecting Group Strategy Orthogonal Deprotection Process Chemistry

Commercial Availability and Cost Structure Relative to Enantiomeric and Diastereomeric Counterparts

Market pricing data indicate that the (3S,4S) benzyl carbamate is commercially available from multiple vendors. Aladdin Scientific lists the compound at $140.90 per 100 mg (≥97% purity) with a lead time of 8–12 weeks . In contrast, the (3R,4S) cis diastereomer (CAS 1821776-21-9) is priced at approximately ¥2,257 (~$310 USD) per 250 mg (95% purity) from a Chinese supplier [1], translating to roughly $1,240 per gram — approximately 2.2× the per-gram cost of the (3S,4S) isomer. The (3R,4R) enantiomer (CAS 1821811-10-2) shows intermittent stock availability with specific storage requirements (2–7°C) , whereas the (3S,4S) form is listed for room temperature storage .

Chemical Procurement Supply Chain Cost Analysis

Fluorine-Induced pKa Modulation on the Piperidine Scaffold: Quantitative Impact of 3-Fluoro Substitution

The introduction of a single fluorine atom at the 3-position of the piperidine ring reduces the basicity of the amine nitrogen by approximately 2 pKa units compared to the parent piperidine scaffold (pKa ~11.2), with 3-fluoropiperidine exhibiting a pKa of approximately 9.3 . The 4-amino substituent in the target compound further modulates the pKa through inductive and conformational effects. Orliac et al. (2014) demonstrated that the relative stereochemistry of fluorine and amino substituents has a measurable but small effect on pKa due to conformational changes induced by the fluorine atom, with the C–F bond adopting an axial orientation in the protonated form due to a dipole-dipole interaction between N–H⁺ and C–F bonds [1]. This provides a physicochemical rationale for why the (3S,4S) configuration yields distinct properties compared to the des-fluoro analog (benzyl 4-aminopiperidine-1-carboxylate).

Fluorine Chemistry Basicity Modulation Drug Design

High-Value Application Scenarios for (3S,4S)-Benzyl 4-amino-3-fluoropiperidine-1-carboxylate in Drug Discovery and Chemical Development


Synthesis of Stereochemically Defined Kinase Inhibitors with (3S,4S)-Fluoropiperidine Cores

Medicinal chemistry teams developing selective kinase inhibitors can utilize this Cbz-protected (3S,4S) building block to construct advanced intermediates where the trans-3-fluoro-4-amino substitution pattern is essential for hinge-region binding. The Daewoong patent family (US11078206B2) explicitly employs the (3S,4S) fluoropiperidine stereochemistry in active kinase inhibitor compounds, demonstrating that the Cbz group can be selectively removed under mild hydrogenolysis to reveal the piperidine NH for subsequent acrylamide or sulfonamide capping [1].

Orthogonal Deprotection Strategies in Multi-Step Syntheses of CNS-Targeted Agents

In programs targeting CNS disorders where final compounds must possess low basicity (pKa < 9) for optimal brain penetration, this intermediate provides a pre-installed 3-fluoro substituent that reduces piperidine basicity by ~2 pKa units relative to the parent scaffold [2]. The Cbz group permits late-stage hydrogenolytic unmasking of the piperidine nitrogen without exposing acid-sensitive intermediates (e.g., acetals, silyl ethers, or base-sensitive esters) to TFA or HCl, which would be required for Boc deprotection .

Receptor Occupancy and Selectivity Profiling in Fragment-Based Drug Discovery (FBDD)

The free 4-amino group serves as a vector for rapid derivatization (reductive amination, amide coupling, sulfonylation) to generate focused libraries for SAR exploration. Because each diastereomer produces a distinct spatial orientation of the substituents, the (3S,4S) isomer maintains a trans-diaxial or trans-diequatorial relationship between the 3-F and 4-amino groups that differs from the cis diastereomers, directly impacting pharmacophore geometry in receptor binding . Procurement of the single (3S,4S) enantiomer ensures that screening data maps unambiguously to the intended stereochemistry.

Process Chemistry Development and Scale-Up of Fluorine-Containing Chiral Piperidine Intermediates

Process R&D teams can leverage the commercial availability of the (3S,4S) Cbz intermediate at multi-gram to kilogram scale (suppliers offer quantities up to 25 kg) with ≥97% purity for route scouting and initial scale-up campaigns. The room temperature storage stability simplifies warehousing and handling, and the Cbz group's compatibility with continuous flow hydrogenation methodologies offers a path toward efficient, scalable deprotection with reduced palladium catalyst loading .

Quote Request

Request a Quote for (3S,4S)-benzyl 4-amino-3-fluoropiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.